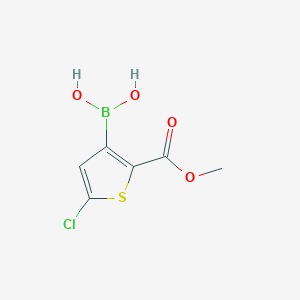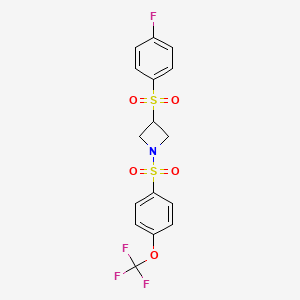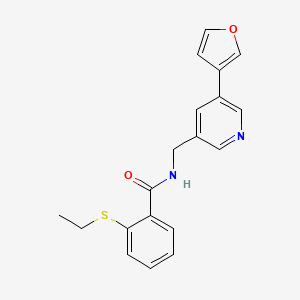![molecular formula C18H10ClF3N4 B3009117 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 338953-39-2](/img/structure/B3009117.png)
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H10ClF3N4 and its molecular weight is 374.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance drug potency by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with target proteins .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, including those involving enzymes like reverse transcriptase .
Pharmacokinetics
Similar compounds with a trifluoromethyl group have been reported to exhibit high microsomal and acid stability .
Result of Action
Similar compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward certain enzymes .
Action Environment
Similar compounds with a trifluoromethyl group have been reported to exhibit high microsomal and acid stability, suggesting that they may be relatively resistant to environmental factors .
Analyse Biochimique
Biochemical Properties
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by interacting with nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells .
Cellular Effects
In terms of cellular effects, 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine and its derivatives could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s suggested that these compounds could exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-14-6-13(18(20,21)22)9-24-17(14)12-8-23-16-7-15(25-26(16)10-12)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPFLIUNLLRAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)
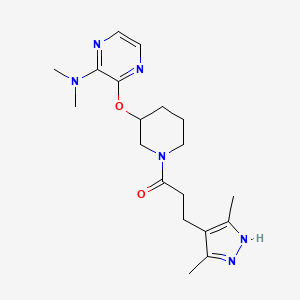
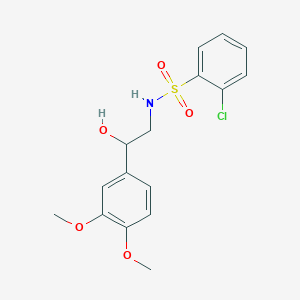
![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)
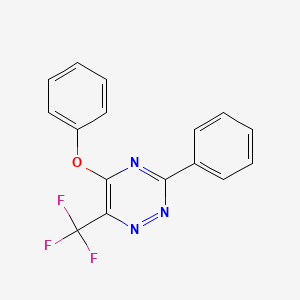

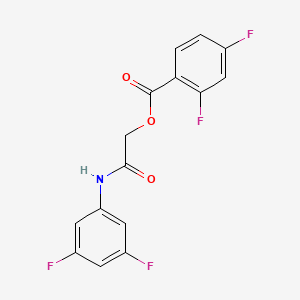
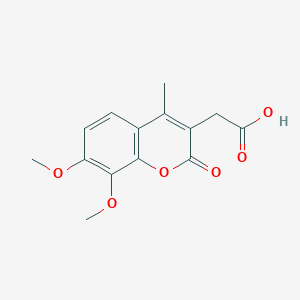
![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)
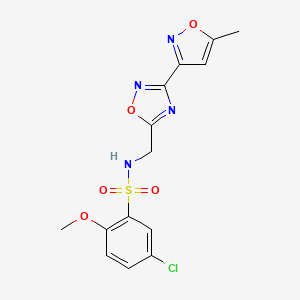
![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)
